molecular formula C10H9N5S B15212511 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)- CAS No. 825630-57-7

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-

Cat. No.: B15212511
CAS No.: 825630-57-7
M. Wt: 231.28 g/mol
InChI Key: HNSSMOMVOOGFSR-UHFFFAOYSA-N
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Description

N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, which also includes hydrogenated derivatives of the imidazopyrazine moiety

Preparation Methods

The synthesis of N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the desired imidazopyrazine compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other compounds in its class, which are known to induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:

The uniqueness of N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine lies in its specific combination of the thiazole and imidazopyrazine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

825630-57-7

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

N-methyl-3-(1,3-thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H9N5S/c1-11-8-9-14-6-7(10-13-3-5-16-10)15(9)4-2-12-8/h2-6H,1H3,(H,11,12)

InChI Key

HNSSMOMVOOGFSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=NC=CS3

Origin of Product

United States

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